molecular formula C6H7NO2 B3133478 5-Hydroxy-6-methyl-2-pyridone CAS No. 39112-84-0

5-Hydroxy-6-methyl-2-pyridone

Cat. No.: B3133478
CAS No.: 39112-84-0
M. Wt: 125.13 g/mol
InChI Key: UBHMBGUQMBSHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methyl-2-pyridone: is a heterocyclic organic compound with the molecular formula C6H7NO2 . It is a derivative of 2-pyridone, characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 6th position of the pyridone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-2-pyridone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with methyl ketones under basic conditions, followed by cyclization and hydrolysis. Another approach involves the reaction of 2-pyridone derivatives with suitable reagents to introduce the hydroxyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions and microwave irradiation has been reported to produce high yields of the compound . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methyl-2-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridones, dihydropyridones, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-2-pyridone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6-methyl-2-pyridone is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.

Biological Activity

5-Hydroxy-6-methyl-2-pyridone is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H7NO2C_6H_7NO_2. Its structure is characterized by a hydroxyl group at the 5th position and a methyl group at the 6th position of the pyridone ring. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways involved in disease processes.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a valuable lead in antibiotic development.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A case study evaluated its effects on human breast cancer cells (MCF-7), revealing that it significantly reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1085
2565
5040

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.

Case Studies and Research Findings

  • Inhibitory Effects on SARS-CoV-2 : A study investigated the potential of compounds containing the pyridone moiety, including this compound, as inhibitors of SARS-CoV-2 main protease (Mpro). The compound exhibited promising binding affinities, suggesting potential for therapeutic use against COVID-19 .
  • Antioxidant Properties : Another research highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress-related diseases. The compound demonstrated significant radical scavenging activity in vitro.
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may offer neuroprotective benefits by modulating neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases.

Properties

IUPAC Name

5-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(8)2-3-6(9)7-4/h2-3,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMBGUQMBSHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-6-methyl-2-pyridone
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-6-methyl-2-pyridone
Reactant of Route 3
5-Hydroxy-6-methyl-2-pyridone
Reactant of Route 4
5-Hydroxy-6-methyl-2-pyridone
Reactant of Route 5
5-Hydroxy-6-methyl-2-pyridone
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-6-methyl-2-pyridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.